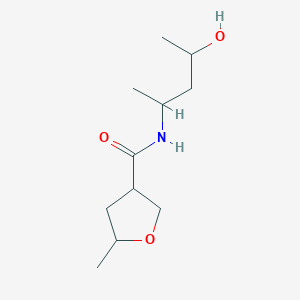
1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chemical compound that has gained significant interest in scientific research. It is a pyrrolidine-based compound that is synthesized through a multi-step process. This compound has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it is believed to work by modulating the activity of enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. By inhibiting these enzymes, this compound may increase the levels of acetylcholine, which is a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to have anti-inflammatory and analgesic properties. It has also been shown to improve memory and learning in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in lab experiments include its potential as a treatment for neurodegenerative diseases and its ability to modulate the activity of enzymes and receptors in the body. However, the limitations of using this compound include its complex synthesis method and the lack of understanding of its mechanism of action.
将来の方向性
There are many future directions for the research of 1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. Some of these directions include further studies on its potential as a treatment for neurodegenerative diseases, its ability to modulate the activity of enzymes and receptors in the body, and its potential as an inhibitor of cancer cell growth. Additionally, further studies on the mechanism of action of this compound are needed to fully understand its potential applications in various fields of science.
合成法
The synthesis of 1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a multi-step process that involves the use of various reagents and catalysts. The starting material for the synthesis is 5-methylfurfural, which is converted to 5-methylfuran-3-carboxylic acid through a series of reactions. The resulting product is then further converted to 1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid through the addition of a trifluoromethyl group and a pyrrolidine ring.
科学的研究の応用
1-(5-Methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been tested for its anti-inflammatory and analgesic properties. It has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
In biochemistry, this compound has been studied for its ability to modulate the activity of enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been studied for its potential as an inhibitor of cancer cell growth.
特性
IUPAC Name |
1-(5-methylfuran-3-carbonyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4/c1-7-4-8(5-20-7)9(17)16-3-2-11(6-16,10(18)19)12(13,14)15/h4-5H,2-3,6H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHUNZDYXOLRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)N2CCC(C2)(C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine](/img/structure/B6645683.png)


![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)

![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)
![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)
![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)

![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)
